molecular formula C17H21ClN2O2 B6062730 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride

2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride

Cat. No. B6062730
M. Wt: 320.8 g/mol
InChI Key: WSCSMEWVDAVTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a valuable tool in the study of different biological processes.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride has been used in various scientific research applications, including the study of ion channels, receptor signaling pathways, and enzymatic activity. This compound has been found to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in pain perception. Additionally, this compound has been shown to modulate the activity of various receptors, including the alpha-2 adrenergic receptor and the CB1 receptor. This makes it a valuable tool in the study of receptor signaling pathways. Finally, this compound has been found to inhibit the activity of various enzymes, including FAAH and COX-2, which are involved in the metabolism of endocannabinoids and the production of inflammatory mediators, respectively.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride involves the modulation of ion channels, receptors, and enzymes. This compound has been found to bind to the TRPV1 channel, the alpha-2 adrenergic receptor, and the CB1 receptor, among others. Additionally, this compound has been found to inhibit the activity of FAAH and COX-2, which are involved in the metabolism of endocannabinoids and the production of inflammatory mediators, respectively. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the modulation of ion channels, receptors, and enzymes. This compound has been found to modulate the activity of the TRPV1 channel, which is involved in pain perception, as well as the alpha-2 adrenergic receptor and the CB1 receptor, which are involved in various physiological processes. Additionally, this compound has been found to inhibit the activity of FAAH and COX-2, which are involved in the metabolism of endocannabinoids and the production of inflammatory mediators, respectively. These effects make this compound a valuable tool in the study of different biological processes.

Advantages and Limitations for Lab Experiments

2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a reliable synthesis method. Additionally, this compound has been found to have various biochemical and physiological effects, which make it a valuable tool in the study of different biological processes. However, one limitation of this compound is that it may have off-target effects, which could complicate the interpretation of experimental results. Additionally, the exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.

Future Directions

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride. One future direction is the study of its effects on other ion channels, receptors, and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound. Finally, this compound could be studied in animal models of various diseases to determine its potential therapeutic applications. Overall, the study of this compound has the potential to provide valuable insights into various biological processes and could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide hydrochloride involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with N-(4-pyridinylmethyl)propan-1-amine in the presence of thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound. This synthesis method has been reported in various research articles and has been found to be reliable and efficient.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.ClH/c1-12-5-4-6-16(13(12)2)21-14(3)17(20)19-11-15-7-9-18-10-8-15;/h4-10,14H,11H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCSMEWVDAVTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CC=NC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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